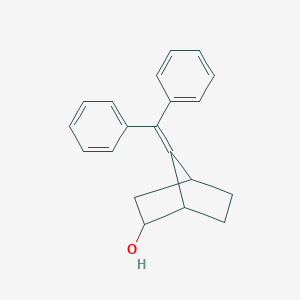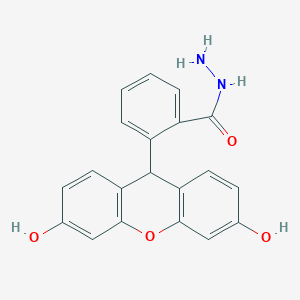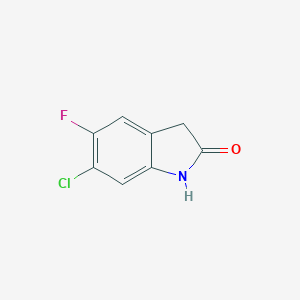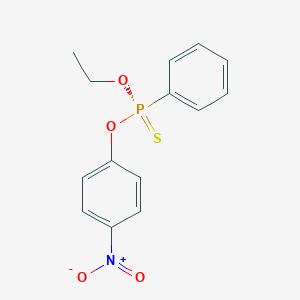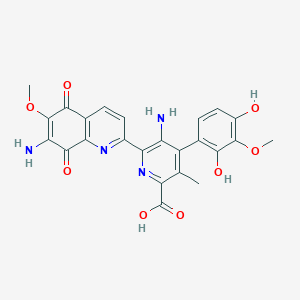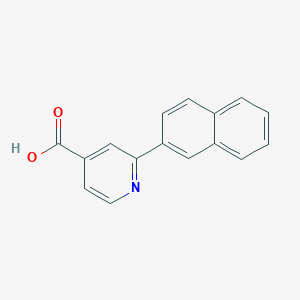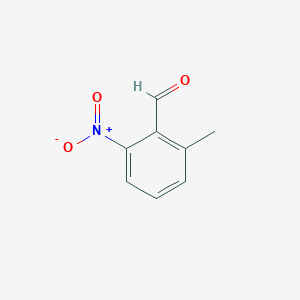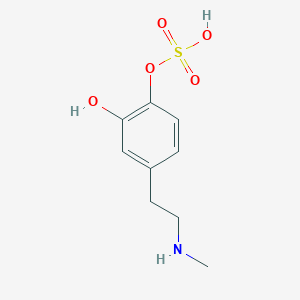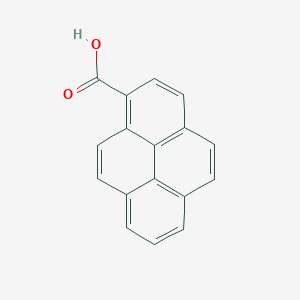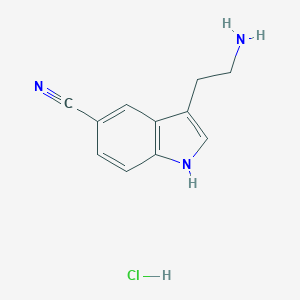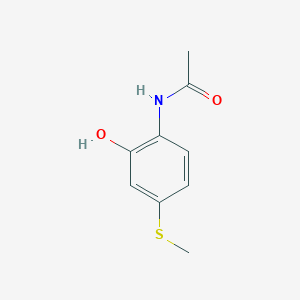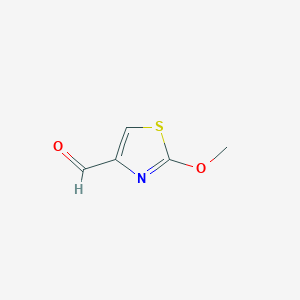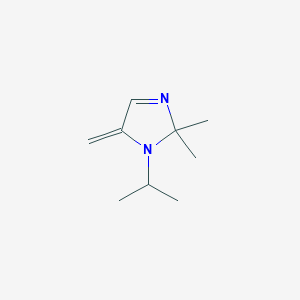![molecular formula C11H21BO B011695 Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI) CAS No. 109529-35-3](/img/structure/B11695.png)
Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI))-(9CI) is not fully understood. However, it is believed to act as a boron-containing Lewis acid, which can coordinate with electron-rich species and facilitate various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI))-(9CI) have not been extensively studied. However, it has been reported to have low toxicity and is relatively stable under normal laboratory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI))-(9CI) is its ability to act as a versatile reagent for the synthesis of complex organic molecules. It is also relatively stable and has low toxicity, making it a safe and convenient reagent for laboratory experiments. However, its high cost and limited availability may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI))-(9CI). One of the most promising directions is the development of new synthetic methodologies using this compound. It also has potential applications in materials science, particularly in the synthesis of boron-containing materials. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Conclusion:
In conclusion, Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI))-(9CI) is a promising compound with potential applications in various scientific fields. Its versatility as a reagent for the synthesis of complex organic molecules, low toxicity, and relative stability make it a convenient and safe reagent for laboratory experiments. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Métodos De Síntesis
The synthesis of Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI))-(9CI) can be achieved through several methods. One of the most common methods involves the reaction between bicyclo[2.2.1]hept-2-ene-2-carboxylic acid and isopropyl boronic acid in the presence of a palladium catalyst. The resulting product is then treated with methanol to obtain the desired compound.
Aplicaciones Científicas De Investigación
Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI))-(9CI) has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of organic synthesis, where it is used as a reagent for the synthesis of complex organic molecules. It has also shown potential as a ligand for catalytic reactions and as a precursor for the synthesis of boron-containing materials.
Propiedades
Número CAS |
109529-35-3 |
|---|---|
Nombre del producto |
Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI) |
Fórmula molecular |
C11H21BO |
Peso molecular |
180.1 g/mol |
Nombre IUPAC |
[(1S,2S,4S)-2-bicyclo[2.2.1]heptanyl]-methyl-propan-2-yloxyborane |
InChI |
InChI=1S/C11H21BO/c1-8(2)13-12(3)11-7-9-4-5-10(11)6-9/h8-11H,4-7H2,1-3H3/t9-,10+,11+/m1/s1 |
Clave InChI |
AFULSKVIBJOVKB-VWYCJHECSA-N |
SMILES isomérico |
B(C)([C@H]1C[C@@H]2CC[C@H]1C2)OC(C)C |
SMILES |
B(C)(C1CC2CCC1C2)OC(C)C |
SMILES canónico |
B(C)(C1CC2CCC1C2)OC(C)C |
Sinónimos |
Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



